2-Methylisoindolin-1-one
Description
Overview of Isoindolinone Class in Organic Chemistry
The isoindolinone scaffold is a prominent heterocyclic motif in organic chemistry, recognized for its prevalence in a wide array of biologically active molecules. researchgate.netbeilstein-journals.org Its unique structure serves as a valuable building block in the development of new therapeutic agents. ontosight.ai
The fundamental structure of isoindolinone consists of a benzene (B151609) ring fused to a five-membered γ-lactam ring. beilstein-journals.orgchim.it This bicyclic system, formally known as 1,3-dihydro-2H-isoindol-1-one, is a key feature in numerous natural and synthetic compounds. ontosight.ainih.gov The isoindolinone core is considered a "privileged scaffold" in medicinal chemistry because its structure can be readily modified with various substituents to modulate its chemical and biological properties. researchgate.netontosight.ai This adaptability has made it a central component in the design of compounds targeting a range of biological pathways, including enzymes and receptors involved in various diseases. ontosight.ai Pharmacologically active isoindolinones frequently possess a substituent at the C3 position. acs.org
The parent isoindole ring system has been known to chemists for over a century. nih.gov The isoindolinone moiety is found in a variety of natural products, including alkaloids such as cichorine, zinnimidine, and nuevamine. beilstein-journals.org A significant moment in the history of related compounds was the thalidomide (B1683933) tragedy in the late 1950s and early 1960s; although thalidomide is a phthalimide (B116566), its structural similarity and biological activity brought intense focus to this class of molecules. nih.gov This led to extensive research and the eventual development of approved isoindolinone-based drugs like lenalidomide (B1683929) and pomalidomide (B1683931) for treating multiple myeloma. nih.gov
The synthesis of the isoindolinone skeleton has been a subject of considerable research interest for many years. chim.it Over the last decade, numerous synthetic methodologies have been developed, with a strong focus on transition-metal-catalyzed reactions that allow for the construction of the heterocyclic skeleton through processes like C-H activation and cross-coupling. researchgate.net More recently, there has been a growing interest in developing transition-metal-free synthetic routes, which are often more desirable for industrial applications due to their reduced environmental impact. rsc.org
Importance of N-Methyl Substitution in Isoindolinones
The introduction of a methyl group to a molecule, particularly on a nitrogen atom, is a common and important strategy in medicinal chemistry and drug discovery. mdpi.com This substitution can significantly influence a compound's properties, including its binding affinity and biological activity, a phenomenon sometimes referred to as the "magic methyl effect". mdpi.com
In the context of isoindolinones, N-alkylation, including methylation, is a key modification. acs.org Research has shown that the presence and position of methyl groups can be crucial for biological function. For instance, studies on certain cyclic peptide analogs containing an isoindolinone fragment found that single methyl-substituted versions exhibited stronger binding affinity than their di-methylated counterparts, suggesting that additional methylation may not always be beneficial for binding. mdpi.com The synthesis of N-methyl substituted isoindolinones is a common objective in synthetic campaigns exploring this class of compounds. acs.org
Scope and Objectives of Research on 2-Methylisoindolin-1-one
This compound serves as a valuable model compound in chemical research. Studies have investigated its fundamental photophysical properties, such as its absorbance and solvatochromism, to understand the influence of the nitrogen atom and its substitution on the electronic structure of the isoindolinone chromophore. rsc.org These experimental investigations are often coupled with theoretical calculations to provide a deeper understanding of its excited states. rsc.org
Beyond fundamental studies, this compound is utilized as a chemical intermediate for the synthesis of more complex, biologically active molecules. ontosight.ai Its well-defined structure provides a reliable starting point for building larger, more functionalized compounds.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | nih.gov |
| Molecular Weight | 147.17 g/mol | nih.gov |
| IUPAC Name | 2-methyl-2,3-dihydro-1H-isoindol-1-one | ontosight.ai |
| CAS Number | 5342-91-6 | nih.gov |
| Physical Form | White to brown powder | sigmaaldrich.com |
| Melting Point | 94-96°C | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMBTUMIVBSJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968091 | |
| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-91-6 | |
| Record name | NSC3677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylisoindolin 1 One and Its Derivatives
Strategies for the Construction of the Isoindolinone Skeleton
The fundamental approaches to synthesizing the isoindolinone core can be broadly categorized into two main strategies: the modification of existing related ring systems and the de novo construction of the bicyclic structure through catalytic methods.
Direct Utilization of Phthalimides and Phthalimidines
One of the most established strategies for the synthesis of isoindolinones involves the direct functionalization of phthalimides or phthalimidines. semanticscholar.orgabo.fi Phthalimides, which are isoindole-1,3-diones, can serve as precursors to 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams) through partial reduction. nih.gov These hydroxylactams can then be further transformed into the corresponding isoindolinones. The N-phthaloyl group is a common protecting group for amines and provides a readily available starting point for accessing the isoindolinone core. nih.gov
Phthalimidines, also known as isoindolinones, can be directly functionalized to introduce substituents at various positions on the heterocyclic ring. chim.it This approach is particularly useful for creating diverse libraries of isoindolinone derivatives for structure-activity relationship studies.
Construction of Lactam and Aromatic Rings via Catalytic Methods
Modern synthetic organic chemistry heavily relies on catalytic methods to construct complex molecular architectures efficiently. The synthesis of the isoindolinone skeleton is no exception, with transition metal-catalyzed reactions playing a pivotal role. semanticscholar.orgabo.fi These methods often involve the formation of the lactam ring through intramolecular cyclization reactions.
A prominent example is the use of palladium catalysis. Palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation has been developed for the synthesis of isoindolinones. rsc.org This method avoids the need for stoichiometric oxidants, making it an environmentally benign approach. rsc.org Other transition metals like rhodium, ruthenium, and cobalt have also been employed in catalytic oxidative annulations of N-substituted benzamides with various coupling partners to construct the isoindolinone framework. rsc.org These catalytic strategies offer a high degree of flexibility and efficiency in accessing a wide range of substituted isoindolinones.
Specific Synthetic Routes to 2-Methylisoindolin-1-one
Beyond the general strategies, specific synthetic routes have been developed to access this compound. These methods often involve ring cyclization approaches, where the lactam ring is formed in the key step.
Ring Cyclization Approaches
Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carbonyl-containing compounds, including lactams. The synthesis of isoindolinone scaffolds can be achieved through the palladium-catalyzed C-H carbonylation of benzylamines. organic-chemistry.org While a specific procedure for this compound using a Cu(OAc)₂ and Pd(OAc)₂ system is not explicitly detailed in the provided literature, the general principle of palladium-catalyzed carbonylation suggests a plausible pathway. In such a reaction, a suitable precursor, such as N-methyl-2-bromobenzylamine, could undergo intramolecular carbonylation in the presence of carbon monoxide and a palladium catalyst, with a copper co-catalyst potentially facilitating the process. The general conditions for such transformations often involve elevated temperatures and pressures of CO gas.
Table 1: Plausible Reaction Parameters for Carbonylation Route
| Parameter | Value/Condition |
|---|---|
| Starting Material | N-methyl-2-halobenzylamine |
| Catalyst System | Pd(OAc)₂ / Ligand |
| Co-catalyst | Cu(OAc)₂ |
| Carbon Source | Carbon Monoxide (CO) Gas |
| Solvent | Anhydrous, non-protic solvent (e.g., Toluene, DMF) |
| Temperature | 80-120 °C |
| Pressure | 1-10 atm of CO |
Note: This table represents a generalized set of conditions based on known palladium-catalyzed carbonylation reactions for the synthesis of related heterocyclic compounds.
A highly efficient, one-pot synthesis of N-substituted isoindolinones has been developed through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) and amines. nih.gov This methodology can be directly applied to the synthesis of this compound. The reaction proceeds by the initial formation of an imine between 2-carboxybenzaldehyde and methylamine (B109427), which is then reduced in situ. The subsequent intramolecular cyclization of the resulting amino acid derivative yields the desired this compound. While the original procedure may utilize platinum nanowires as the catalyst under a hydrogen atmosphere, sodium borohydride (B1222165) (NaBH₄) is a well-known reducing agent for the reductive amination of aldehydes and ketones and could be employed in a similar capacity. nih.govorientjchem.org
The general process involves mixing the aldehyde and the amine, followed by the addition of the reducing agent. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.
Table 2: Key Steps in the Reductive Amination/Cyclization Route
| Step | Description | Reactants | Reducing Agent |
|---|---|---|---|
| 1 | Imine Formation | 2-Carboxybenzaldehyde, Methylamine | - |
| 2 | Reductive Amination | In situ formed imine | NaBH₄ |
| 3 | Intramolecular Amidation | Intermediate amino acid | - (spontaneous or heat-induced) |
One-Pot Cu-Catalyzed Etherification and Aldol (B89426) Condensation
One-pot transition metal-catalyzed reactions are highly valued for their efficiency in constructing complex molecules like isoindolinones from simple precursors. nih.govnih.gov Copper-catalyzed methodologies, in particular, offer an accessible route. For instance, a one-pot domino strategy using a copper(I) catalyst can synthesize 2-substituted quinazolinones, a related heterocyclic structure, from 2-bromobenzamide (B1207801) and various aldehydes, benzyl (B1604629) alcohols, or methyl arenes. gaylordchemical.com This highlights the utility of copper catalysts in facilitating sequential reactions.
In the context of isoindolinone synthesis, copper-catalyzed reactions can facilitate C-C bond formation through various mechanisms. nih.gov For example, a tandem sequence involving desilylation, cross-coupling, and hydroamidation can be achieved using an inexpensive CuCl/PPh3 catalyst system to produce 3-methylene-isoindolin-1-ones from 2-iodobenzamides and (silyl)alkynes. rsc.org While not explicitly a combined etherification and aldol condensation, these one-pot copper-catalyzed processes demonstrate the metal's versatility in orchestrating multiple bond-forming events within a single reaction vessel to build the isoindolinone core. nih.govrsc.org
Reductive Alkoxylation of Cyclic Imides
The selective reduction of one carbonyl group in a cyclic imide, such as N-methylphthalimide, is a direct pathway to hydroxylactams and their derivatives, including alkoxyisoindolinones.
A significant advancement in the functionalization of cyclic imides is the use of non-noble metal catalysts. A highly efficient and selective method for the reductive C2-alkoxylation of phthalimides and succinimides has been developed using a cobalt-based catalytic system. researchgate.net This process avoids the use of precious metals and does not require external additives. researchgate.net
The reaction, which converts N-methylphthalimide to 3-methoxy-2-methylisoindolin-1-one, is performed under hydrogen gas in methanol. The key to the reaction's success is the combination of Co(BF4)2·6H2O with a specific tridentate phosphine (B1218219) ligand, bis(2-diphenylphosphinoethyl)phenylphosphine, commonly known as "triphos" or L1. researchgate.net This catalytic system achieves high yields while preventing the over-reduction of the second carbonyl group or the hydrogenation of the aromatic ring. researchgate.net The choice of ligand was found to be crucial for catalytic activity, as shown in the table below. researchgate.net
| Entry | Ligand | Conversion of 1a (%) | Yield of 2a (%) |
|---|---|---|---|
| 1 | None | <1 | <1 |
| 2 | PPh3 | <1 | <1 |
| 3 | dppe | <1 | <1 |
| 4 | dppp | <1 | <1 |
| 5 | dppb | <1 | <1 |
| 6 | dppf | <1 | <1 |
| 7 | Xantphos | <1 | <1 |
| 8 | P(p-Tol)3 | <1 | <1 |
| 9 | P(OPh)3 | <1 | <1 |
| 10 | Triphos (L1) | >99 | 98 |
| 11 | P,P,P-ligand (L2) | 96 | 94 |
Standard reaction conditions: N-methylphthalimide (0.5 mmol), Co(BF4)2·6H2O (2.5 mol%), ligand (5 mol%), H2 (20 bar), MeOH (2 mL), 90 °C, 18 h. Yields were determined by GC. researchgate.net
Achieving regioselectivity in the functionalization of non-symmetrical phthalimides presents a significant synthetic challenge. The two carbonyl groups are electronically and sterically distinct, which can be exploited to direct reactions to one site over the other.
Transition metal-catalyzed C-H functionalization offers a powerful tool for modifying the phthalimide (B116566) structure, where the imide itself can act as a directing group. nih.gov For instance, rhodium-catalyzed reactions can achieve C-H functionalization at specific positions on alkyl chains attached to the nitrogen atom, with the phthalimido group directing the catalyst and protecting the amine. researchgate.netacs.org While this modifies the N-substituent rather than the carbonyl group directly, it showcases how the inherent properties of the phthalimide core can be used to control reactivity at other locations in the molecule. researchgate.netacs.org
In reactions that directly target the carbonyls, such as decarbonylative cross-coupling, one carbonyl group is selectively removed and replaced. Investigations into the nickel-catalyzed decarbonylative coupling of phthalimides with diorganozinc reagents have shown that substituents on the nitrogen atom influence the catalytic efficiency. This approach transforms a phthalimide into an o-substituted benzamide, demonstrating a selective transformation of one of the two carbonyl functionalities.
Photodecarboxylative Additions to Phthalimides
Photochemical methods provide a mild and efficient alternative for generating carbon-carbon bonds. The photodecarboxylative addition of carboxylates to phthalimides, a reaction akin to a Grignard addition, allows for the introduction of various alkyl and aryl groups at the C3 position of the isoindolinone core. acs.orgresearchgate.net
The intermolecular photoinduced addition of alkyl carboxylates to N-substituted phthalimides proceeds via an electron transfer mechanism. researchgate.net Irradiation of a phthalimide in the presence of a carboxylate salt leads to the formation of a 3-hydroxy-3-alkylisoindolin-1-one derivative. researchgate.net These hydroxyphthalimidines can be readily dehydrated to yield 3-alkylideneisoindolin-1-ones. nih.gov
This reaction is versatile, utilizing readily available carboxylates as alkylating agents. acs.orgnih.gov The process has been successfully applied to the synthesis of biologically active molecules. nih.govnih.gov For instance, the photodecarboxylative addition of phenylacetate (B1230308) to N-(bromoalkyl)phthalimides serves as a key step in producing known local anesthetics. nih.govnih.gov The reaction typically gives moderate to high yields, ranging from 39-89%. researchgate.net The efficiency of these transformations has been shown to improve significantly when conducted in microreactors compared to conventional batch reactors, highlighting the advantages of microphotochemistry. acs.orgacs.org
| Entry | Residence Time (min) | Flow Rate (mL/min) | Yield (%) |
|---|---|---|---|
| 1 | 14 | 0.12 | 83 |
| 2 | 21 | 0.08 | 97 |
| 3 | 40 | 0.042 | 100 |
Reaction performed in a microreactor. acs.org
The photodecarboxylative reaction can also be performed in an intramolecular fashion, where the carboxylate and the phthalimide are part of the same molecule. This approach is a powerful method for synthesizing macrocyclic and polycyclic systems. researchgate.net The irradiation of ω-phthalimidoalkylcarboxylates induces an electron transfer, followed by decarboxylation and subsequent cyclization to form a new ring fused to the isoindolinone core. researchgate.netnih.gov
The efficiency of these photocyclization reactions can be influenced by the length of the carbon chain connecting the phthalimide and carboxylate moieties. jcu.edu.au This strategy has been successfully used to create ring sizes up to 15 atoms. jcu.edu.au Similar to the intermolecular version, intramolecular photodecarboxylation reactions have been shown to be more efficient when performed in microreactors. acs.org For example, the photocyclization of the potassium salt of phthaloyl-γ-aminobutyric acid to yield a polycyclic product was achieved in a 77% yield after 60 minutes in a microreactor, compared to lower yields in a conventional batch reactor over the same period. acs.org More recently, visible light and an organic photocatalyst have been used to achieve intramolecular arene alkylation via the decarboxylation of N-(acyloxy)phthalimides, enabling access to diverse fused ring systems. nih.gov
Palladium-Catalyzed Cyclization Reactions
Palladium-catalyzed reactions are a cornerstone in the synthesis of isoindolinone scaffolds, offering efficient and versatile pathways to this important heterocyclic core. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds through intramolecular cyclization, leveraging the unique catalytic properties of palladium complexes.
The Sonogashira coupling reaction, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, has been adapted for the synthesis of isoindolinone derivatives. This methodology typically involves the reaction of an o-iodobenzamide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
One approach involves a one-pot Sonogashira coupling-carbonylation-hydroamination sequence. nih.gov In this method, dihalides react with alkynes and amines under mild conditions to produce substituted 3-methyleneisoindolin-1-ones. nih.gov Another variation is the cyclocarbonylative Sonogashira reaction of o-ethynylbenzamides. This process is conducted under carbon monoxide pressure with a palladium catalyst, such as PdCl2(PPh3)2, and notably, can proceed without a copper co-catalyst. nih.govresearchgate.net The reaction of 2-ethynylbenzamide (B1396099) with iodoarenes can lead to different products depending on the solvent, but N-substituted variants like N-(4-chlorophenyl)-2-ethynylbenzamide can exclusively yield polyfunctionalized isoindolinones with high stereoselectivity for the (E)-isomer. nih.govresearchgate.net
The general mechanism for these syntheses begins with the palladium-catalyzed coupling of the o-halobenzamide with the terminal alkyne. This is followed by an intramolecular cyclization step, often involving hydroamination or carbonylative cyclization, to form the isoindolinone ring system. nih.gov The reaction conditions, including the choice of catalyst, solvent, and base, can be optimized to control the reaction pathway and product selectivity.
A summary of representative reaction conditions is presented below:
| Starting Materials | Catalyst System | Solvent | Conditions | Product Type | Yield | Ref |
| Dihalides, Alkynes, Amines | Palladium Catalyst | Ionic Liquid | Mild Conditions | Substituted 3-Methyleneisoindolin-1-ones | Good | nih.gov |
| o-Ethynylbenzamides, Iodoarenes | PdCl2(PPh3)2 | CH2Cl2 | 100 °C, 20 atm CO | Polyfunctionalized Isoindolinones | High | nih.govresearchgate.net |
A powerful strategy for the rapid assembly of the isoindolinone skeleton involves a palladium-catalyzed one-pot tandem process. researchgate.net This sequence begins with an isocyanide insertion-hydration step, also known as carboxamidation, followed by a 5-exo-dig cyclo-isomerization, or hydroamidation, reaction. researchgate.net This method provides an efficient route to a variety of isoindolin-1-one (B1195906) derivatives in good to excellent yields. researchgate.net
The reaction is believed to proceed through the initial insertion of the isocyanide into a palladium-halide bond, followed by hydration to form a carboxamide intermediate. This intermediate then undergoes an intramolecular cyclization onto a suitably positioned unsaturated group, such as an alkyne, to construct the five-membered lactam ring of the isoindolinone core. The versatility of this method allows for the use of a wide range of isocyanides, enabling the synthesis of diverse isoindolin-1-one derivatives. researchgate.net
The combination of palladium and copper catalysis provides a robust platform for the stereoselective synthesis of isoindolinone derivatives. This dual catalytic system is particularly effective in reactions involving terminal acetylenes, where the palladium catalyst facilitates the initial coupling and the copper catalyst promotes the subsequent cyclization. organic-chemistry.org
This approach has been successfully applied to the synthesis of isoquinolines and can be adapted for isoindolinone synthesis. organic-chemistry.org The process typically involves the palladium-catalyzed coupling of an o-halobenzamide derivative with a terminal acetylene (B1199291), followed by a copper-catalyzed intramolecular cyclization of the resulting intermediate. organic-chemistry.org This one-pot procedure allows for the efficient construction of the heterocyclic ring system in good to excellent yields. organic-chemistry.org The stereoselectivity of the reaction can often be controlled by the choice of ligands and reaction conditions, enabling the synthesis of specific isomers.
Furthermore, palladium and copper co-catalysis has been utilized in the synthesis of 3-hydroxyisoindolinones. researchgate.net The base-mediated transition metal-catalyzed intramolecular cyclization of benzamides is a primary method for their synthesis. researchgate.net
Wittig Olefination and Related Reactions
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the formation of carbon-carbon double bonds and have been effectively applied to the synthesis of 3-alkylidene-2-methylisoindolin-1-ones. These methods typically involve the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with a carbonyl group precursor at the C3 position of the isoindolinone ring.
A direct route to 3-alkylidene-2-methylisoindolin-1-ones involves the Wittig olefination of a phosphonium (B103445) salt precursor. tandfonline.com The key intermediate, (2-Methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate, can be synthesized from 3-hydroxy-2-methylisoindolin-1-one (B3350737) and Ph3PHBF4. tandfonline.com
This phosphonium salt readily undergoes Wittig olefination with a variety of aldehydes in the presence of a base, such as DBU or t-BuOK. tandfonline.com This reaction furnishes the desired 3-(alkylidene)-2-methylisoindolin-1-ones in yields ranging from 35% to 93%. tandfonline.com A notable feature of this method is its stereoselectivity, which generally favors the formation of the (E)-isomer. tandfonline.com
The reaction proceeds via the deprotonation of the phosphonium salt by the base to form a phosphorus ylide. This ylide then reacts with an aldehyde through a betaine (B1666868) intermediate, which subsequently collapses to form the alkene product and triphenylphosphine (B44618) oxide. wikipedia.org
The table below summarizes the outcomes of the Wittig olefination with various aldehydes:
| Aldehyde | Base | Yield (%) | Stereoselectivity (E/Z) | Ref |
| Various Aldehydes | DBU or t-BuOK | 35-93 | Mostly Favorable to (E)-isomer | tandfonline.com |
The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative to the classic Wittig reaction and often provides advantages in terms of reactivity and purification. wikipedia.orgalfa-chemistry.com In the context of isoindolinone synthesis, the HWE reaction involves the condensation of a phosphonate-stabilized carbanion with a suitable carbonyl precursor. This method has been utilized to develop a new approach for synthesizing phosphinoyl-functionalized isoindolinones. dntb.gov.ua
The HWE reaction typically begins with the deprotonation of a phosphonate using a base to generate a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then adds to an aldehyde or ketone to form an intermediate which eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. wikipedia.orgchem-station.com
This reaction generally exhibits a preference for the formation of (E)-alkenes, which is attributed to the thermodynamic stability of the intermediates leading to this isomer. wikipedia.orgalfa-chemistry.com The stereoselectivity can be influenced by the reaction conditions and the nature of the substituents on the phosphonate reagent. chem-station.com The HWE reaction has proven to be a versatile method for the synthesis of 3-alkylideneisoindolinones. dntb.gov.uaresearchgate.net
Aqueous Phase-Transfer Conditions for 3-Methyleneisoindolin-1-ones
A notable and efficient method for the synthesis of 3-methyleneisoindolin-1-ones has been developed utilizing aqueous phase-transfer conditions. rsc.orgresearchgate.net This approach starts from 2-iodobenzamides and (silyl)alkynes, yielding the desired products in high yields and with short reaction times, typically around 30 minutes. rsc.orgresearchgate.net The process is facilitated by an inexpensive CuCl/PPh3 catalyst system in the presence of n-Bu4NBr (TBAB) which acts as a phase-transfer agent. rsc.orgresearchgate.net A key advantage of this method is the in situ desilylation of terminal alkynes under the reaction conditions, which conveniently "unmasks" them for the subsequent reaction. rsc.orgresearchgate.net This methodology has also been successfully applied to alkynes that contain heterocyclic moieties. rsc.orgresearchgate.net Furthermore, a one-pot process has been demonstrated, starting from 2-iodobenzamides, aryl halides (bromides or iodides), and trimethylsilylacetylene (B32187) (TMSA) as a stable acetylene source, all under Pd/Cu catalysis. rsc.org
| Reactants | Catalyst System | Phase-Transfer Agent | Reaction Time | Yield | Ref. |
| 2-Iodobenzamides, (Silyl)alkynes | CuCl/PPh3 | n-Bu4NBr (TBAB) | 30 min | High | rsc.orgresearchgate.net |
| 2-Iodobenzamides, Aryl halides, TMSA | Pd/Cu | Not specified | Not specified | Feasible | rsc.org |
Intermolecular Coupling Reactions of N-Acyliminium Ions with Olefins
A concise synthesis of 3-(1-alkenyl)isoindolin-1-ones can be achieved through the coupling reactions of N-acyliminium ions with unactivated olefins. beilstein-journals.orgnih.govnih.gov These reactive N-acyliminium ions are generated from 3-hydroxyisoindol-1-ones in the presence of a Lewis acid, such as BF3·OEt2, at room temperature. beilstein-journals.orgnih.govnih.gov The high electrophilicity of these intermediates makes them highly suitable for electrophilic addition to carbon-carbon multiple bonds. beilstein-journals.orgnih.gov For the majority of olefins, this reaction leads to Csp3–Csp2 cross-coupling products. beilstein-journals.orgnih.govnih.gov However, in the case of α-methylstyrene and 1-hexene, the reaction yields Csp3–Csp3 cross-coupling products. beilstein-journals.orgnih.govnih.gov This method provides a direct route to functionalize the 3-position of the isoindolinone core.
Reactions of 2-(Chloromethyl)benzoyl Chloride with Primary Amines
The reaction of 2-(chloromethyl)benzoyl chloride with primary amines offers a direct route to N-substituted isoindolin-1-ones. pg.gda.pl Specifically, the reaction with methylamine yields this compound. pg.gda.pl 2-(Chloromethyl)benzoyl chloride acts as a bis-electrophile, with reactive centers at both the carbonyl carbon and the benzylic carbon. pg.gda.pl The primary amine, acting as a nucleophile, can attack these centers. The reaction with methylamine leads to the formation of the desired this compound (7). pg.gda.pl This method is part of a broader synthetic strategy that has been applied to the synthesis of various N-substituted isoindolinones. pg.gda.pl
Metallaphotoredox Catalysis in Decarboxylative Arylation
Metallaphotoredox catalysis has emerged as a powerful strategy for the formation of C(sp2)–C(sp3) bonds through the decarboxylative cross-coupling of carboxylic acids and aryl halides. chemrxiv.org This approach combines photoredox catalysis with transition-metal catalysis, often nickel, to enable the coupling of radical intermediates generated from the decarboxylation of carboxylic acids. researchgate.netnih.gov This methodology has been successfully applied to the synthesis of various complex molecules and allows for the functionalization of diverse scaffolds with broad functional group tolerance, even on a gram scale. researchgate.netvapourtec.com For instance, the combination of photoredox and nickel catalysis has been used for the 1-alkylation of isochroman, isothiochroman, and tetrahydroisoquinoline cores. researchgate.net The process often involves the generation of a Ni(I)-alkyl intermediate which then reacts with the aryl halide. chemrxiv.org
Synthesis of Substituted this compound Analogues
Halogenated Derivatives (e.g., 4-Bromo-2-methylisoindolin-1-one, 5-Bromo-2-methylisoindolin-1-one, 4-Iodo-2-methylisoindolin-1-one, 5-Chloro-2-methylisoindolin-1-one)
The synthesis of halogenated this compound derivatives can be achieved through various synthetic routes, often starting from the corresponding halogenated phthalic acid derivatives or by direct halogenation of the isoindolinone core, followed by N-methylation.
4-Bromo-2-methylisoindolin-1-one can be prepared from 3-bromo-2-(bromomethyl)benzoic acid methyl ester. chemicalbook.com Treatment of this ester with aqueous ammonia (B1221849) leads to the formation of 4-bromoisoindolin-1-one, which can then be N-methylated to afford the final product. chemicalbook.com
5-Bromo-2-methylisoindolin-1-one is a commercially available compound. sigmaaldrich.comambeed.com Its synthesis would typically involve similar strategies, starting from a 4-bromo-substituted phthalic acid derivative.
4-Iodo-2-methylisoindolin-1-one synthesis can be approached by constructing the isoindolinone ring from an appropriately substituted iodinated precursor. For instance, methods for synthesizing 4-iodoisoquinolin-1(2H)-ones have been developed, which could be adapted. nih.gov An alternative approach could involve an aromatic Finkelstein reaction on a bromo-substituted precursor to introduce the iodine atom. chemicalbook.com
5-Chloro-2-methylisoindolin-1-one can be synthesized from precursors such as (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone, which highlights the availability of chlorinated indanone scaffolds that can be converted to isoindolinones. google.comrsc.org
| Compound | Starting Material Example | Key Reaction Type | Ref. |
| 4-Bromo-2-methylisoindolin-1-one | 3-Bromo-2-(bromomethyl)benzoic acid methyl ester | Cyclization with amine | chemicalbook.com |
| 5-Bromo-2-methylisoindolin-1-one | 4-Bromophthalic acid derivative | Cyclization and N-methylation | sigmaaldrich.comambeed.com |
| 4-Iodo-2-methylisoindolin-1-one | Bromo-isoindolinone precursor | Finkelstein reaction | chemicalbook.com |
| 5-Chloro-2-methylisoindolin-1-one | (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone | Rearrangement/conversion | google.comrsc.org |
Hydroxylated and Alkoxylated Derivatives (e.g., 6-Hydroxy-2-methylisoindolin-1-one, 7-Methoxy-2-methylisoindolin-1-one)
The synthesis of hydroxylated and alkoxylated derivatives of this compound often involves the construction of the heterocyclic ring from a pre-functionalized benzene (B151609) derivative.
6-Hydroxy-2-methylisoindolin-1-one can be synthesized through multi-step sequences. For example, a synthetic method for 6-hydroxy-2(1H)-quinolinone has been reported involving a Friedel-Crafts reaction, which showcases a strategy for introducing a hydroxyl group at a similar position on a related heterocyclic system. google.com Such strategies could be adapted for the isoindolinone core.
7-Methoxy-2-methylisoindolin-1-one can be prepared through a formal synthesis, for example, via a key platinum-catalyzed cycloisomerization reaction. nih.gov This approach allows for the construction of the pyrrolo[1,2-a]indole skeleton, which is closely related to the isoindolinone structure. nih.gov The precursor for this reaction, a fully functionalized benzene intermediate, can be prepared through regioselective electrophilic bromination followed by a chemoselective Sonogashira cross-coupling. nih.gov
Alkylated and Arylated Derivatives
The introduction of alkyl and aryl substituents to the isoindolin-1-one core is a significant area of research, leading to a diverse range of derivatives. Various synthetic strategies have been developed to achieve this, often focusing on carbon-carbon bond formation at the C3 position or N-arylation.
One notable method is a copper-catalyzed three-component cascade cyclization for synthesizing 3-(2-oxopropyl)-2-arylisoindolinones. researchgate.net This reaction utilizes readily available starting materials: 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts. The process demonstrates good functional group compatibility and produces the desired aryl- and alkyl-substituted isoindolinones in moderate to good yields. researchgate.net The reaction involves a cascade of transformations, including cyclization, that efficiently builds the complex isoindolinone scaffold. researchgate.net
Another versatile approach involves the one-pot synthesis of 3-alkylisoindolin-1-ones from 3-alkylidenephthalides. For example, 3-benzylisoindolin-1-one can be efficiently synthesized through a one-pot N-Acyliminium Ion (NAI) reaction. nih.gov This process begins with the treatment of a 3-alkylidenephthalide, such as 3-benzylidenephtalide, with a primary amine under ultrasonic irradiation to generate a 3-hydroxyisoindolin-1-one intermediate. This intermediate is then treated with an acid catalyst like p-toluenesulfonic acid (p-TSA) to form an N-acyliminium ion, which is subsequently trapped by a nucleophile like sodium cyanoborohydride (NaBH₃CN) to yield the final 3-alkylated product. nih.gov This method yielded 3-benzylisoindolin-1-one in an 86% yield. nih.gov
The synthesis of N-arylisoindolin-1-ones has also been a focus. These compounds are often prepared through multi-step sequences. For instance, the reduction of 2-arylisoindolo-1,3(2H)-diones (phthalimides substituted with an aryl group on the nitrogen) with sodium borohydride (NaBH₄) can produce 2-aryl-3-hydroxy-isoindolin-1-ones, which are key intermediates for further derivatization. nih.gov
| 2-Formylbenzonitrile Derivative | Phenylacetylene Derivative | Diaryliodonium Salt | Yield (%) |
|---|---|---|---|
| 2-Formylbenzonitrile | Phenylacetylene | Diphenyliodonium tetrafluoroborate | 85 |
| 4-Methoxy-2-formylbenzonitrile | Phenylacetylene | Diphenyliodonium tetrafluoroborate | 78 |
| 2-Formylbenzonitrile | p-Tolylacetylene | Diphenyliodonium tetrafluoroborate | 82 |
| 2-Formylbenzonitrile | Phenylacetylene | Bis(4-fluorophenyl)iodonium tetrafluoroborate | 75 |
Derivatives with Complex Fused Ring Systems (e.g., benzogoogle.comrsc.orgoxepino[4,3,2-cd]isoindol-2(1H)-one)
The isoindolin-1-one scaffold serves as a building block for the synthesis of more complex, polycyclic heterocyclic systems through annulation reactions. These fused systems are of significant interest in medicinal chemistry and materials science.
A prominent class of fused derivatives is the isoindolo[2,1-a]quinolines. One effective synthesis involves the reaction of 2-aryl-3-hydroxy-isoindol-1-ones with 1,3-dicarbonyl compounds. nih.gov This reaction is catalyzed by a mixture of phosphoric acid and phosphorus pentoxide (H₃PO₄–P₂O₅) or phosphoric acid and sulfuric acid (H₃PO₄–H₂SO₄). The mechanism proceeds via the formation of an N-acyliminium ion intermediate, which couples with the 1,3-dicarbonyl compound, followed by an intramolecular Friedel-Crafts reaction to construct the tetracyclic quinoline (B57606) system. nih.gov This method allows for the synthesis of various isoindolo[2,1-a]quinolin-11-ones in yields ranging from 45% to 93%. nih.gov
Another related fused system, isoindolo[2,1-a]quinoline-5,11-diones, can also be synthesized from isoindolinone precursors. nih.gov These complex structures highlight the versatility of the isoindolinone core in building polycyclic frameworks.
Furthermore, the isoindolinone ring can be fused with seven-membered heterocyclic rings. For instance, the condensation of 2-aryloxyalkylamines with 2-formylbenzoic acid can lead to the formation of benzo[a] mdpi.comresearchgate.netoxazepino[5,4-a]isoindoles. researchgate.net The reaction initially forms substituted aminophthalides, which can be isolated in some cases, and subsequently cyclize to yield the complex fused oxazepine system. researchgate.net This demonstrates a pathway to fuse a 1,4-oxazepine (B8637140) ring system onto the isoindole core. researchgate.net
| 2-Aryl-3-hydroxy-isoindol-1-one Reactant | 1,3-Dicarbonyl Reactant | Catalyst | Yield (%) |
|---|---|---|---|
| 2-Phenyl-3-hydroxyisoindolin-1-one | Dimedone | H₃PO₄–P₂O₅ | 93 |
| 2-(4-Methoxyphenyl)-3-hydroxyisoindolin-1-one | Dimedone | H₃PO₄–P₂O₅ | 91 |
| 2-Phenyl-3-hydroxyisoindolin-1-one | 1,3-Cyclohexanedione | H₃PO₄–H₂SO₄ | 85 |
| 2-(4-Chlorophenyl)-3-hydroxyisoindolin-1-one | Dimedone | H₃PO₄–P₂O₅ | 88 |
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds, including 2-methylisoindolin-1-one. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) protons, and the N-methyl (CH₃) protons. In a typical spectrum recorded in CDCl₃, the N-methyl group appears as a singlet, while the methylene protons also present as a singlet. doi.org The aromatic protons on the fused benzene (B151609) ring typically appear as a series of multiplets in the downfield region. doi.org For instance, a reported spectrum in CDCl₃ shows the aromatic proton adjacent to the carbonyl group at approximately 7.81 ppm. doi.org
The chemical shifts can vary depending on the solvent and the substituents on the isoindolinone core. For derivatives, the introduction of different functional groups leads to predictable changes in the ¹H NMR spectrum. For example, in 3-(2,2-diphenylethenyl)-2-methylisoindolin-1-one, the N-methyl protons appear as a singlet at 3.08 ppm, while the vinyl and methine protons show distinct doublets. beilstein-journals.orgbeilstein-journals.org
¹H NMR Data for this compound and Selected Derivatives
| Compound | Solvent | N-CH₃ (ppm) | CH₂ (ppm) | Aromatic & Other Protons (ppm) | Source |
|---|---|---|---|---|---|
| This compound | CDCl₃ | 3.15 (s, 3H) | 4.38 (s, 2H) | 7.81 (d, J=7.4 Hz, 1H), 7.55-7.40 (m, 3H) | doi.org |
| (Z)-3-(4-Methoxybenzylidene)-2-methylisoindolin-1-one | CDCl₃ | 3.22 (s, 3H) | - | 7.91-7.88 (m, 1H), 7.56-7.45 (m, 4H), 7.37-7.30 (m, 2H), 6.95-6.91 (m, 2H), 6.57 (s, 1H), 3.84 (s, 3H) | rsc.org |
| 3-(2,2-Diphenylethenyl)-2-methylisoindolin-1-one | CDCl₃ | 3.08 (s, 3H) | - | 5.01 (d, J=10.0 Hz, 1H), 5.71 (d, J=10.0 Hz, 1H), 7.25–7.27 (m, 5H), 7.38–7.46 (m, 5H), 7.47–7.52 (m, 3H) | beilstein-journals.orgbeilstein-journals.org |
| 3-(2,3-Dihydro-1H-inden-2-yl)-2-methylisoindolin-1-one | CDCl₃ | 3.05 (s, 3H) | - | 2.81 (d, J=22.8 Hz, 1H), 3.07 (d, J=22.8 Hz, 1H), 5.40 (s, 1H), 7.14 (s, 1H), 7.18 (dt, J=0.8 Hz, 7.2 Hz, 1H), 7.26–7.32 (m, 3H), 7.41 (d, J=7.6 Hz, 1H), 7.47–7.50 (m, 2H), 7.88 (dd, J=2.4 Hz, 6.0 Hz, 1H) | beilstein-journals.org |
s = singlet, d = doublet, m = multiplet
The proton-decoupled ¹³C NMR spectrum of this compound displays signals for each unique carbon atom. The carbonyl carbon (C=O) is characteristically found in the highly deshielded region of the spectrum, typically above 165 ppm. doi.orgrsc.org The carbons of the aromatic ring appear in the approximate range of 120-145 ppm, while the methylene carbon and the N-methyl carbon are observed at higher fields. doi.orgrsc.org The large chemical shift dispersion in ¹³C NMR is advantageous for analyzing complex mixtures and structurally similar derivatives, as signal overlap is less common than in ¹H NMR. magritek.com
The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with electronegative atoms causing a downfield shift. libretexts.org This allows for the clear identification of carbons attached to nitrogen or oxygen. libretexts.orglibretexts.org For substituted isoindolinones, the positions of the signals provide unambiguous evidence for the location of the substituents. rsc.orgrsc.org
¹³C NMR Data for this compound and a Selected Derivative
| Compound | Solvent | C=O (ppm) | Aromatic/Olefinic C (ppm) | CH₂ (ppm) | N-CH₃ (ppm) | Other C (ppm) | Source |
|---|---|---|---|---|---|---|---|
| This compound | CDCl₃ | 168.6 | 142.9, 132.2, 131.5, 128.1, 123.5, 122.3 | 49.3 | 27.8 | - | doi.org |
| (Z)-3-(4-Methoxybenzylidene)-2-methylisoindolin-1-one | CDCl₃ | 168.0 | 159.2, 142.0, 132.6, 132.0, 130.8, 129.8, 129.2, 128.2, 123.9, 123.1, 114.2, 112.5 | - | 27.9 | 55.4 (OCH₃) | rsc.org |
Infrared (IR) Spectroscopy and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. edinst.com These two methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com
For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. This peak typically appears in the region of 1680-1700 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the aromatic and aliphatic groups (around 3000 cm⁻¹) and C-N stretching vibrations. The PubChem database notes the availability of both FTIR and Raman spectra for this compound. nih.gov
In the analysis of different crystalline forms (polymorphs), both IR and Raman spectroscopy can be powerful tools. americanpharmaceuticalreview.com Differences in crystal packing and intermolecular interactions between polymorphs can lead to noticeable shifts in vibrational frequencies and changes in peak intensities, particularly in the fingerprint region (below 1500 cm⁻¹). americanpharmaceuticalreview.com Computational methods can be employed to predict and help assign the vibrational modes observed in experimental IR and Raman spectra. faccts.de
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (147.17 g/mol ). nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). chromatographyonline.com This precision allows for the unambiguous determination of a compound's elemental formula. For example, HRMS analysis of derivatives of this compound has been used to confirm their composition by matching the experimentally found mass to the calculated exact mass. beilstein-journals.orgbeilstein-journals.orgrsc.org For example, the HRMS (ESI) data for 3-(2,2-diphenylethenyl)-2-methylisoindolin-1-one shows a calculated m/z for [M+H]⁺ of 326.1539, with a found value of 326.1540, confirming the formula C₂₃H₁₉NO. beilstein-journals.orgbeilstein-journals.org
Analysis of the fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for isoindolinone derivatives can help to identify the core structure and its substituents. rsc.org
X-ray Crystallography of this compound Derivatives and Co-crystal Structures
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. The Cambridge Structural Database (CSDC) contains a crystal structure for this compound (CCDC Number: 612554). nih.gov
Studies on derivatives of this compound have utilized X-ray crystallography to confirm their synthesized structures and to understand their interactions with biological targets. For instance, the structure of 3-(2,2-diphenylethenyl)-2-methylisoindolin-1-one was unequivocally confirmed by X-ray analysis. beilstein-journals.orgbeilstein-journals.org In another study, single crystals of a this compound derivative were grown and analyzed to confirm its structure during the development of electrochemical cyclization reactions. rsc.org
Furthermore, co-crystal structures of isoindolinone-based inhibitors bound to their protein targets, such as bromodomains, are crucial for structure-based drug design. nih.gov These studies reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, between the inhibitor and the protein's active site. For example, co-crystal structures have shown that the carbonyl oxygen of the isoindolinone core can form a crucial hydrogen bond with key amino acid residues like Asn140 in the Brd4 bromodomain. nih.gov
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool to complement experimental data and to predict the properties of molecules like this compound. Various computational properties for the parent compound are available through databases like PubChem, including predictions of its topological polar surface area (TPSA) and logarithm of the partition coefficient (XLogP3). nih.gov
Theoretical calculations, often using Density Functional Theory (DFT), can predict spectroscopic properties. For example, computational models can generate theoretical IR and Raman spectra, which aids in the assignment of experimental vibrational bands. faccts.de Similarly, NMR chemical shifts can be calculated to help in the interpretation of complex spectra.
Molecular docking, a key computational technique, is used to predict the binding mode of a ligand within the active site of a protein. This has been applied to isoindolinone derivatives to understand their interaction with therapeutic targets like the VEGFR kinase, providing insights into their binding affinities and informing the design of more potent inhibitors. These computational approaches are integral to modern medicinal chemistry for rationalizing structure-activity relationships and guiding the synthesis of new analogues. smolecule.com
Density Functional Theory (DFT) Studies on Structural Parameters and Vibrational Frequencies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate predictions of molecular structures and vibrational properties in a cost-effective manner. aip.org For isoindolinone derivatives, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-31G(d,p) and 6-311++G(d,p), have been employed to optimize molecular geometries without symmetry constraints. researchgate.net This process yields crucial information on structural parameters such as bond lengths, bond angles, and dihedral angles.
The optimized geometry from DFT calculations serves as the basis for predicting vibrational frequencies. These theoretical frequencies are then compared with experimental data obtained from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. researchgate.net This comparison helps in the complete and accurate assignment of fundamental vibrational modes observed in the experimental spectra. researchgate.net For instance, identifying the C-N stretching vibration can be challenging due to potential mixing with other modes, but DFT calculations can clarify such assignments. researchgate.net Studies on related structures like 2-methyl-1H-isoindole-1,3(2H)-dione show good agreement between the vibrational frequencies determined experimentally and those calculated via DFT methods. researchgate.net The introduction of substituents, such as the methyl group on the five-membered ring of the isoindolinone core, leads to a variation of charge distribution within the molecule, which can be effectively studied using DFT. aip.org
Table 1: Illustrative Comparison of Experimental and DFT-Calculated Vibrational Frequencies for Key Modes in an Isoindolinone Structure
| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |
| C-H Stretch (Aromatic) | Benzene Ring | 3074 | 3068 |
| C-H Stretch (Methyl) | -CH₃ | 2983 | 2983 |
| C=O Stretch | Lactam Ring | ~1700 | ~1695 |
| C-N Stretch | Lactam Ring | 1213 | ~1210 |
| C-C Stretch (Ring) | Benzene Ring | ~1600 | ~1595 |
Note: Data is representative and compiled from findings on analogous structures. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Solvatochromism
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. rsc.orgpsu.edu This method is the de facto workhorse of computational electronic spectroscopy, offering a favorable balance between computational cost and accuracy for many organic molecules. chemrxiv.orgresearchgate.net For this compound, TD-DFT can be used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectra. rsc.org These calculations help elucidate the nature of electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved.
Furthermore, TD-DFT is instrumental in studying solvatochromism—the change in a substance's color or spectral properties as the polarity of the solvent changes. By incorporating solvent effects into the calculations, often through models like the Polarizable Continuum Model (PCM), TD-DFT can predict how the absorption spectrum of this compound would shift in different solvent environments. rsc.org This provides insight into the change in the molecule's dipole moment upon electronic excitation. researchgate.net For example, a bathochromic (red) shift in polar solvents would suggest that the excited state is more polar than the ground state. However, it is important to be aware of the limitations of standard TD-DFT functionals, which can sometimes inaccurately describe long-range charge-transfer (CT) excited states. chemrxiv.org
Table 2: Representative TD-DFT Output for the First Three Singlet Excited States
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₁ | 3.85 | 322 | 0.005 | HOMO -> LUMO (n→π) |
| S₂ | 4.42 | 280 | 0.210 | HOMO-1 -> LUMO (π→π) |
| S₃ | 4.95 | 250 | 0.155 | HOMO -> LUMO+1 (π→π*) |
Note: This table is a hypothetical representation of typical TD-DFT results for an organic molecule.
Molecular Modeling and Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. researchgate.netnih.gov This method is crucial in structure-based drug design for its ability to elucidate binding behavior and predict affinity. nih.govopenaccessjournals.com Derivatives of the isoindolin-1-one (B1195906) scaffold have been investigated as potent inhibitors of various biological targets, such as phosphoinositol-3-kinase γ (PI3Kγ), which is implicated in gastric carcinoma. nih.gov
The docking process involves placing the ligand, such as a this compound derivative, into the binding site of a target protein. nih.gov Algorithms then sample numerous possible conformations and orientations (poses) of the ligand and rank them using a scoring function to estimate the binding affinity. nih.gov These studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govscispace.com
Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted binding pose over time. nih.gov MD simulations provide a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the ligand and the protein. scispace.com Techniques like Molecular Mechanics Poisson–Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) calculations can then be used to compute the binding free energy, offering a more refined estimate of the binding affinity. nih.gov
Table 3: Common Ligand-Target Interactions Identified in Docking Studies of Isoindolinone Derivatives
| Interaction Type | Description | Example Interacting Residue |
| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Alanine (A885) |
| π-π Stacking | Noncovalent interaction between aromatic rings. | Tryptophan, Tyrosine |
| π-Sulfur Interaction | Interaction between an aromatic ring and a sulfur-containing residue. | Methionine, Cysteine |
| Hydrophobic Interaction | Favorable interaction between nonpolar groups, driven by the exclusion of water. | Valine, Leucine, Isoleucine |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Multiple residues in the binding pocket |
Note: The interacting residues are examples from studies on related kinase inhibitors. nih.gov
Medicinal Chemistry and Pharmacological Relevance of 2 Methylisoindolin 1 One Scaffold
General Overview of Isoindolinone Scaffold in Drug Discovery
The isoindolin-1-one (B1195906) scaffold, characterized by a fused benzene (B151609) and γ-lactam ring, is a prominent feature in numerous pharmacologically active compounds. researchgate.net Its derivatives have been explored for a wide array of therapeutic applications, including but not limited to, anticancer, antiviral, antipsychotic, antimicrobial, cardiovascular, anti-inflammatory, and antidiabetic activities. google.com The structural framework of isoindolinone allows for diverse chemical modifications, enabling the fine-tuning of its biological and pharmacokinetic profiles. google.com
The significance of this scaffold is underscored by its presence in several clinically used drugs and numerous compounds currently under investigation. researchgate.net For instance, derivatives of the isoindoline (B1297411) core are employed in the treatment of conditions such as multiple myeloma, leukemia, and inflammation. researchgate.net The adaptability of the isoindolinone ring system for chemical derivatization has spurred the development of various synthetic methodologies, further expanding its potential in drug discovery. google.comresearchgate.net Researchers have successfully introduced a range of substituents, including lipophilic, electron-withdrawing, polar, and heterocyclic moieties, to enhance the biological efficacy and target specificity of these compounds. google.com
Biological Activities of 2-Methylisoindolin-1-one and its Analogues
While extensive research has been conducted on the broader class of isoindolinone derivatives, specific studies focusing solely on this compound are limited. However, as a fundamental member of the N-substituted isoindolinone family, its biological activities can be inferred from the extensive research on its analogues. The methyl group at the N-2 position represents a simple alkyl substitution, and its influence on the pharmacological profile is of considerable interest in structure-activity relationship (SAR) studies.
The isoindolinone framework is a well-established pharmacophore in the design of anti-cancer agents. jocpr.com Derivatives of this scaffold have demonstrated the ability to inhibit various kinase families, which are crucial in cancer cell signaling pathways. edgccjournal.org While specific anti-cancer data for this compound is not extensively documented, numerous studies on N-substituted isoindolinones highlight the potential of this class of compounds. For instance, a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. jocpr.com One such derivative, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, exhibited significant antitumor activity against the HepG2 cancer cell line with an IC50 of 5.89 µM. jocpr.com
The anti-cancer potential of isoindolinone derivatives is further exemplified by their role as inhibitors of crucial cellular targets. For example, some isoindolinone derivatives have been investigated as inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in tumor suppression. researchgate.net The general anti-cancer activity of the isoindolinone scaffold suggests that this compound could serve as a valuable starting point for the development of more complex and potent anti-cancer agents.
Table 1: Representative Anti-cancer Activity of Isoindolinone Derivatives
| Compound | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 | 5.89 µM jocpr.com |
| 1-(N-methyl and N-benzenesulphonyl-1H-indol-3-yl)-3-aryl-prop-2-ene-1-ones | Not Specified | Active arabjchem.org |
This table presents data for isoindolinone derivatives to illustrate the potential of the scaffold, as specific data for this compound is limited.
Furthermore, natural products containing the isoindolinone motif have displayed remarkable antiviral properties. The sesquiterpenoid stachyflin, which features an isoindolinone core, exhibits outstanding activity against the influenza A subtype H1N1, with an IC50 of 3 nM. nih.gov The diverse mechanisms through which isoindolinone derivatives exert their antiviral effects, including the inhibition of viral entry and replication, highlight the therapeutic potential of this scaffold. researchgate.netjmchemsci.com
Table 2: Representative Antiviral Activity of Isoindolinone Analogues
| Compound Class | Virus | Activity |
|---|---|---|
| 2-Aryl-isoindolin-1-ones | Enterovirus 71 (EV-A71) | EC50 values in the range of 1.23-1.76 µM for lead compounds jmchemsci.com |
| Stachyflin (natural product) | Influenza A (H1N1) | IC50 = 3 nM nih.gov |
This table presents data for isoindolinone analogues to illustrate the potential of the scaffold, as specific data for this compound is limited.
N-substituted isoindolin-1-one derivatives have been investigated for their potential as antimicrobial agents. A range of these compounds have been prepared and evaluated for their activity against various microbial strains. While specific data for this compound is scarce, the broader class of compounds has shown promise. The antimicrobial activity of these derivatives is influenced by the nature of the substituent on the nitrogen atom, suggesting that the methyl group in this compound would play a role in its potential antimicrobial profile.
In a study focused on novel isoindolinone derivatives, their antimicrobial activities were assessed against both Gram-negative and Gram-positive bacteria, as well as fungi. nih.gov The results indicated that certain derivatives exhibited a broad spectrum of antimicrobial activity. nih.gov This suggests that the isoindolinone scaffold can be a valuable template for the development of new antimicrobial agents.
The isoindolinone core is present in compounds with known antihypertensive effects. preprints.org For instance, Chlorthalidone, a diuretic and antihypertensive drug, features an isoindolinone structure. nih.govpreprints.org The mechanism of action for such compounds often involves diuresis, leading to a reduction in blood volume and consequently, blood pressure. While direct evidence of the antihypertensive properties of this compound is not available, the established activity of more complex molecules containing this scaffold suggests its potential as a starting point for designing novel antihypertensive agents. The structural simplicity of this compound makes it an interesting candidate for foundational studies in this therapeutic area.
Derivatives of the isoindoline-1,3-dione, a closely related structure to isoindolin-1-one, have been shown to possess pronounced analgesic and anti-inflammatory effects. edgccjournal.org These compounds often exert their effects through the inhibition of inflammatory mediators. For example, N-substituted isoindoline-1,3-dione derivatives have been evaluated for their cyclooxygenase (COX) inhibitory activity, a key target in anti-inflammatory therapy. nih.gov
Although specific anti-inflammatory data for this compound is not well-documented, the known anti-inflammatory profile of the broader isoindolinone and isoindoline-1,3-dione classes suggests that it may possess similar properties. The N-methyl group could influence the compound's interaction with biological targets involved in the inflammatory cascade.
Antihyperglycemic and Anti-diabetic Effects
The isoindolinone scaffold and its structural isomers, such as indolin-2-one, have emerged as promising cores for the development of novel antihyperglycemic agents. The primary mechanism targeted by these compounds is often the inhibition of key carbohydrate-digesting enzymes, such as α-glucosidase and α-amylase. mdpi.com By inhibiting these enzymes in the small intestine, the rate of carbohydrate digestion is slowed, leading to a reduction in postprandial hyperglycemia, a critical factor in the management of type 2 diabetes mellitus (T2DM). mdpi.comnih.gov
Research into a series of 3,5-disubstituted indolin-2-one derivatives identified potent α-glucosidase inhibitors. The most active compound from this series, 5f , demonstrated an IC50 value of 6.78 µM against yeast α-glucosidase. nih.gov In vivo studies in rats confirmed its efficacy, where it prevented postprandial hyperglycemia after both maltose (B56501) and sucrose (B13894) challenges at a dose of 5.0 mg/kg. nih.gov This suggests that the indolin-2-one core can effectively mimic the substrate for α-glucosidase, leading to competitive inhibition. Furthermore, some of these compounds, including 5f and 5m , also exhibited submicromolar potency as GSK3β inhibitors, indicating a potential for dual-target antidiabetic activity. nih.gov
Similarly, novel analogs of isoindoline conjugated with other heterocyclic systems have been investigated. One study explored isoindoline-1,3-dione derivatives, which showed noteworthy inhibitory activity against both α-glycosidase and α-amylase. mdpi.com A particularly potent compound from this series, 7d , displayed an IC50 of 0.07 mM against α-glycosidase and 0.21 mM against α-amylase, activities comparable or superior to the standard drug acarbose. mdpi.com These findings underscore the potential of the broader isoindoline framework as a foundation for designing new oral hypoglycemic agents that can help manage T2DM by controlling glucose absorption. mdpi.comnih.gov
Table 1: Antidiabetic Activity of Isoindolinone and Related Scaffolds
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 5f | α-glucosidase | 6.78 µM | nih.gov |
| 7d | α-glycosidase | 0.07 mM | mdpi.com |
| 7d | α-amylase | 0.21 mM | mdpi.com |
| Acarbose | α-glycosidase | 0.09 mM | mdpi.com |
| Acarbose | α-amylase | 0.25 mM | mdpi.com |
Enzyme Inhibition (e.g., Brd4 bromodomain, kinases, DPP8/9, TACE)
The this compound scaffold is a versatile structural motif that has been incorporated into inhibitors targeting a diverse range of enzymes implicated in various diseases.
Brd4 Bromodomain Inhibition
Bromodomain protein 4 (BRD4) is a key epigenetic reader and a therapeutic target in cancer and inflammation. nih.govnih.gov While much of the research has focused on indole-2-one derivatives, the structural similarity to isoindolin-1-one suggests potential applicability. For instance, a series of indole-2-one derivatives were designed as BRD4-BD1 selective inhibitors. nih.gov Compound 21r from this series showed potent BRD4 inhibitory activity with IC50 values of 41 nM for the first bromodomain (BD1) and 313 nM for the second (BD2). nih.gov This inhibition translated to excellent anti-proliferative activity against various cancer cell lines by downregulating the c-Myc oncogene and inducing cell cycle arrest and apoptosis. nih.gov The core scaffold acts as a mimic of acetylated lysine, binding to the active site of the bromodomain.
Kinase Inhibition
The isoindolin-1-one moiety is a well-established scaffold for kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of many kinases. nih.govcancertreatmentjournal.com
Cyclin-dependent Kinases (CDKs): A library of 48 isoindolin-1-one derivatives was virtually screened against CDK7, a target in breast cancer. Molecular docking studies showed high binding affinities, and further computational analysis identified two lead compounds, 7 and 14 , as potential CDK7 inhibitors. nih.gov
Receptor Tyrosine Kinases (RTKs): The related pyrrole (B145914) indolin-2-one scaffold is central to several potent RTK inhibitors like Sunitinib , which targets VEGFRs and PDGFRs for anti-angiogenic effects. cancertreatmentjournal.com Structural modifications to this core significantly influence kinase selectivity and inhibitory activity. cancertreatmentjournal.com
PI3Kα Inhibition: Hybrid molecules combining quinazoline (B50416) and 2-indolinone structures have been developed as potent and selective PI3Kα inhibitors. The representative compound 8 from this series exhibited a PI3Kα enzymatic IC50 value of 9.11 nM and demonstrated significant selectivity over other PI3K isoforms. nih.gov
DPP8/9 Inhibition
Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are serine proteases whose functions are not fully understood, but their inhibition has been linked to immunological effects. The isoindoline scaffold is a key feature of selective DPP8/9 inhibitors. nih.gov A series of substituted isoindolines were synthesized as analogs of allo-Ile-isoindoline , a known reference inhibitor for DPP8/9. nih.govresearchgate.net These studies aimed to improve potency and selectivity against other dipeptidyl peptidases like DPP-IV. Within one series, compound 8j was identified as a potent and selective inhibitor of DPP8/9 with minimal activity towards DPP II. nih.gov
TACE Inhibition
Tumor necrosis factor-α converting enzyme (TACE) is a metalloproteinase involved in inflammation. While less common, isoindolinone-related structures have been explored in this area. A study focused on beta-amino hydroxamic acid derivatives identified a novel 4-(2-methylquinolin-4-ylmethyl)phenyl P1' group for TACE inhibitors. nih.gov The incorporation of this group led to compound 18 , which demonstrated potent inhibition of porcine TACE and activity in human whole blood assays, along with excellent pharmacokinetic properties and selectivity against various matrix metalloproteinases (MMPs). nih.gov
Table 2: Enzyme Inhibition by Isoindolinone and Related Scaffolds
| Compound | Target Enzyme | IC50 / Ki Value | Reference |
|---|---|---|---|
| 21r | BRD4 (BD1) | 41 nM | nih.gov |
| 21r | BRD4 (BD2) | 313 nM | nih.gov |
| 8 | PI3Kα | 9.11 nM | nih.gov |
| 8j | DPP8/9 | Potent Inhibitor | nih.gov |
| 18 | Porcine TACE | Potent Inhibitor | nih.gov |
Structure-Activity Relationships (SAR) Studies
Impact of Substituent Position and Nature on Biological Activity
The biological activity of the isoindolin-1-one scaffold is highly dependent on the nature and position of its substituents. SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitors: For pyrrole indolin-2-one based kinase inhibitors, modifications at the C(5) position of the oxindole (B195798) ring significantly impact activity. A methoxy (B1213986) group at C(5) can alter kinase selectivity depending on the substituent at the C(3) position. cancertreatmentjournal.com Introducing a hydroxyl (-OH) or sulfhydryl (-SH) group at C(5) was found to significantly improve inhibitory activity against VEGFR-2 and PDGFRβ. cancertreatmentjournal.com
DPP8/9 Inhibitors: In the development of isoindoline-based DPP8/9 inhibitors, the substituents on the phenyl ring and the nature of the P2 residue (the amino acid portion) were systematically varied. These modifications were shown to influence not only the affinity for DPP8 and DPP9 but also the ability to discriminate between these two closely related enzymes and other DPP family members. nih.gov
General Mutagenic Activity: In a study of nitro and methyl-nitro derivatives of indoline (B122111) and related heterocycles, the position of the nitro group was critical. A nitro group at C5 or C6 generally resulted in measurable mutagenic activity, whereas substitution at C4 or C7 led to weakly active or inactive compounds. nih.gov
Role of the Methyl Group ("Magic Methyl Effect") in Modulating Activity
The introduction of a single methyl group can sometimes lead to a disproportionately large and unexpected increase in biological potency, a phenomenon often termed the "magic methyl effect". juniperpublishers.comillinois.edu This effect can arise from several factors, including improved hydrophobic interactions in the binding pocket, displacement of unfavorable water molecules, restriction of conformational flexibility to favor an active conformation, or blocking of metabolic pathways to increase bioavailability. juniperpublishers.comnih.gov
A clear example of this effect was observed in the synthesis of 3-methylated analogs of isoindolinone-based heterocyclic compounds. The strategic placement of a methyl group at the C(3) position, creating a tetrasubstituted stereocenter, was explored to enhance biological profiles. researchgate.net In many drug discovery programs, methylation is a key strategy for lead optimization. For example, switching a hydrogen for a methyl group has been shown to increase a molecule's potency dramatically, sometimes by orders of magnitude. illinois.edu The methyl group's small size and lipophilic nature allow it to fill small hydrophobic pockets in a protein's active site, increasing binding affinity through favorable van der Waals interactions and the hydrophobic effect. nih.gov
Stereoselectivity in Biological Activity
When a chiral center is present in a molecule, the different stereoisomers often exhibit significantly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral, leading to diastereomeric interactions with enantiomers that can have different binding affinities and efficacies.
In the context of isoindolin-1-one derivatives, stereoselectivity is a critical consideration, particularly for compounds with substitution at the C(3) position. An efficient, one-pot synthesis of a series of 2,3-disubstituted isoindolin-1-ones yielded compounds that were evaluated as urease inhibitors. nih.gov Molecular docking studies for the most active compound, 5c (IC50 = 10.07 µM), revealed specific stereochemical interactions with the enzyme's active site that were responsible for its potent activity. nih.gov The precise spatial arrangement of the substituents at the C(2) and C(3) positions was crucial for optimal binding. Similarly, the asymmetric synthesis of a 3-methylated analogue of the pharmaceutical lead (S)-PD172938 was achieved with high enantiomeric purity, highlighting the importance of controlling stereochemistry for this class of compounds. researchgate.net
Mechanisms of Action (MOA) Investigations
Understanding the precise mechanisms by which this compound-based compounds exert their pharmacological effects is crucial for their development as therapeutic agents. Investigations have focused on elucidating their binding interactions with target proteins, their capacity for allosteric modulation, and their influence on critical cellular signaling pathways.
The therapeutic efficacy of compounds derived from the this compound scaffold is fundamentally rooted in their specific molecular interactions with their biological targets. Docking studies and X-ray crystallography have revealed that these interactions are primarily driven by a combination of hydrogen bonding and hydrophobic contacts, which stabilize the ligand-target complex.
Bromodomain and Extra-Terminal (BET) Protein Inhibition: Derivatives of the this compound scaffold have been developed as potent inhibitors of BET bromodomains, particularly BRD4, which are key regulators of gene transcription and are implicated in cancer. A critical interaction involves the carbonyl oxygen of the isoindolinone core, which acts as a hydrogen bond acceptor. In the case of BRD4 inhibitors, this oxygen forms a conserved hydrogen bond with the side chain of a key asparagine residue (Asn140). nih.govresearchgate.net This interaction mimics the binding of the natural acetyl-lysine histone mark. Furthermore, the aromatic rings of the isoindolinone scaffold engage in hydrophobic (pi-stacking) interactions with tyrosine residues (e.g., Tyr97) within the binding pocket. nih.govresearchgate.net Modifications to the scaffold allow for additional hydrophobic interactions with other residues such as Pro82, Leu92, and Val87, enhancing binding affinity and selectivity. nih.gov
Murine Double Minute 2 (MDM2)-p53 Interaction Inhibition: The isoindolinone scaffold is also a versatile template for designing inhibitors of the MDM2-p53 protein-protein interaction, a key therapeutic strategy for reactivating the p53 tumor suppressor pathway. nih.gov In this context, the isoindolinone core serves as a rigid scaffold to position substituents that mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on the surface of MDM2. scispace.com Structure-guided design has shown that specific alkoxy and N-benzyl substituents on the isoindolinone ring are crucial for establishing these hydrophobic interactions and achieving high potency. acs.org
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Novel PARP inhibitors have been developed incorporating the isoindolinone scaffold, which acts as a mimic of the nicotinamide (B372718) moiety of the natural substrate, NAD+. researchgate.net The isoindolinone core establishes key hydrogen bonds and π-stacking interactions within the nicotinamide-binding pocket of the PARP catalytic domain. plos.orgnih.gov For instance, interactions with conserved tyrosine residues (Tyr1060, Tyr1071) are critical for anchoring the inhibitor within the active site. plos.org
| Target | Scaffold Role | Key Hydrogen Bonding Interactions | Key Hydrophobic Interactions | Reference(s) |
|---|---|---|---|---|
| BET Bromodomains (BRD4) | Acetyl-lysine mimic | Carbonyl oxygen with Asn140 | Aromatic core with Tyr97, Pro82, Leu92 | nih.gov, researchgate.net |
| MDM2 | p53 alpha-helix mimic | Substituents form H-bonds with MDM2 residues | Substituents occupy hydrophobic pockets for Phe19, Trp23, Leu26 | scispace.com, acs.org |
| PARP | Nicotinamide mimic | Isoindolinone core with active site residues | π-stacking with Tyrosine residues (e.g., Tyr1060) | researchgate.net, plos.org, nih.gov |
Beyond direct competitive inhibition at the active site, the isoindolin-1-one scaffold has proven effective in the design of allosteric modulators. These molecules bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that modulates the receptor's activity. This approach offers the potential for greater target selectivity and a more nuanced pharmacological response.
Recent research has identified novel 2,7-disubstituted isoindolin-1-one derivatives as potent positive allosteric modulators (PAMs) of GABAA receptors. nih.gov These compounds enhance the effect of the endogenous neurotransmitter GABA, leading to antiepileptic effects. The discovery of these molecules, with EC50 values in the nanomolar range, highlights the scaffold's suitability for targeting allosteric sites on ion channels. nih.gov
Furthermore, the isoindolin-1-one framework has been utilized to develop both positive and negative allosteric modulators for group II metabotropic glutamate (B1630785) receptors (mGluR2/mGluR3). nih.govacs.org PAMs of these receptors are of interest for treating conditions like schizophrenia, while negative allosteric modulators (NAMs) are being investigated for neurodegenerative diseases. acs.orgumanitoba.ca The development of these modulators underscores the chemical tractability of the isoindolinone core in creating ligands that can fine-tune receptor activity rather than simply turning it on or off.
By engaging with specific molecular targets, this compound derivatives can profoundly modulate critical cellular signaling pathways, leading to their therapeutic effects.
p53 Pathway Activation: Isoindolinone-based inhibitors of the MDM2-p53 interaction function by disrupting the negative regulation of p53 by MDM2. nih.govnih.gov This disruption stabilizes p53, allowing it to accumulate in the nucleus and function as a transcription factor. Consequently, these compounds induce the transcription of p53 target genes, such as p21 (CDKN1A), which mediates cell cycle arrest, and PUMA, which is involved in apoptosis. acs.org The activation of this pathway is a primary mechanism for the anti-tumor effects observed with these inhibitors in cancer cells with wild-type p53. acs.orgnih.gov
DNA Damage Repair Pathway Inhibition: As inhibitors of PARP, isoindolinone derivatives block the repair of DNA single-strand breaks (SSBs). researchgate.net In cancer cells with pre-existing defects in homologous recombination repair (such as those with BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks during DNA replication. nih.gov This inability to repair DNA damage results in cell death through a mechanism known as synthetic lethality. nih.gov
Transcription and Downstream Pathway Modulation by BET Inhibition: By inhibiting BET bromodomains, isoindolinone derivatives prevent the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes like MYC. More complex downstream effects have also been observed. For example, BET inhibition can induce an adaptive response in breast cancer cells by upregulating the fatty acid synthesis pathway and the anti-apoptotic protein MCL1. researchgate.netresearchgate.net This insight reveals a new vulnerability, suggesting that combining BET inhibitors with MCL1 inhibitors could be a highly synergistic therapeutic strategy. researchgate.net
Induction of Oxidative Stress and Apoptosis: Certain 3-methyleneisoindolinone derivatives have been shown to induce apoptosis in head and neck squamous cell carcinoma cells by generating intracellular oxidative stress and disrupting the mitochondrial membrane potential, ultimately leading to cell cycle disruption. texilajournal.com
Drug Discovery and Development Implications
The versatility and favorable physicochemical properties of the this compound scaffold make it a highly valuable starting point for drug discovery and development campaigns. Its utility is evident in both the identification of initial lead compounds and their subsequent optimization into preclinical candidates.
The process of identifying a lead compound often involves screening compound libraries to find a "hit" with desired biological activity. The isoindolinone scaffold is frequently represented in such libraries due to its synthetic accessibility. Once a hit is identified, lead optimization begins, which is an iterative process of chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies are central to this process. For example, in the development of isoindolinone-based MDM2-p53 inhibitors, initial hits had modest micromolar activity. nih.gov Guided by molecular modeling and SAR, systematic modifications were made to various positions on the scaffold. It was found that varying the 2-N-benzyl and 3-alkoxy substituents could dramatically improve potency. This optimization campaign led to the identification of compounds like NU8231 and, subsequently, compound 74a ((+)-R-enantiomer), which exhibited IC50 values of 5.3 µM and 0.17 µM, respectively, representing a significant enhancement in potency. acs.orgnih.gov
| Compound | Key Structural Features | Potency (IC50 in ELISA) | Reference(s) |
|---|---|---|---|
| Initial Leads (e.g., NU8165) | Basic isoindolinone scaffold with initial substituents | Micromolar (µM) range | acs.org |
| NU8231 | Optimized 2-N-propyl and 3-alkoxy groups | 5.3 µM | nih.gov |
| Compound 74a ((+)-R-enantiomer) | Further optimized 2-N-benzyl and 3-alkoxy substituents | 0.17 µM | acs.org |
Once a lead compound with sufficient potency and selectivity is identified, it must undergo rigorous preclinical evaluation to assess its suitability for clinical trials. For drugs based on the this compound scaffold, several key considerations are paramount.
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical. For isoindolinone derivatives targeting CNS disorders, the ability to penetrate the blood-brain barrier is essential. researchgate.net Conversely, poor metabolic stability can lead to rapid clearance and insufficient drug exposure. For instance, some bivalent BET inhibitors showed limited stability in human and mouse liver microsomes, indicating a need for structural modifications to block metabolic "soft spots" before in vivo testing could proceed. nih.gov
Efficacy in Animal Models: The optimized lead compound must demonstrate efficacy in relevant preclinical animal models of the disease. biobostonconsulting.com For example, isoindolinone-based MDM2 inhibitors have been shown to induce cytostasis in osteosarcoma xenograft models following oral administration, providing crucial proof-of-concept for their anti-tumor activity in a living system. nih.gov
Toxicity: Predicting and mitigating potential toxicity is a major challenge in preclinical development. While animal models are used, they are not always perfect predictors of human toxicity. For PARP inhibitors, a key consideration is the mechanism of action. Some isoindolinone PARP inhibitors were found to have little to no "PARP-trapping" activity—a property linked to the toxicity of some clinical PARP inhibitors—which could signify an improved safety profile. nih.gov
The journey from a promising scaffold to an approved drug is fraught with challenges, but the demonstrated success and continued exploration of this compound derivatives highlight its significant potential in developing the next generation of targeted therapies. biobostonconsulting.com
Scaffold Derivatization for Enhanced Efficacy and Selectivity
The derivatization of the isoindolinone scaffold is a common strategy in medicinal chemistry to optimize the pharmacological profile of lead compounds. Modifications at various positions of the this compound core can significantly influence potency, selectivity, and pharmacokinetic properties.
One area of exploration has been the synthesis of novel isoindolinone derivatives as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological and pathological processes. A study on the synthesis of new isoindolinone derivatives demonstrated that modifications to the core structure can lead to potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes. For instance, certain derivatives exhibited superior inhibitory effects on hCA I and II when compared to the standard inhibitor, acetazolamide. nih.gov The key to enhancing efficacy in this context is the introduction of substituents that can form favorable interactions with the enzyme's active site. nih.gov
The following table illustrates the carbonic anhydrase inhibitory activity of some synthesized isoindolinone derivatives, highlighting how structural modifications can impact their efficacy.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) |
| 2c | 16.09 ± 4.14 | 14.87 ± 3.25 |
| 2f | 11.48 ± 4.18 | 9.32 ± 2.35 |
| Acetazolamide (Standard) | 436.20 | 93.53 |
Data sourced from a study on novel isoindolinone derivatives as carbonic anhydrase inhibitors. nih.gov
Another approach to derivatization involves the introduction of substituents at the 3-position of the isoindolinone ring. The synthesis of 3-methylated analogs of biologically active isoindolinones, such as Pazinaclone and (S)-PD172938, has been reported. nih.gov The addition of a methyl group can be a strategic modification to improve a drug candidate's properties, a concept often referred to as the "magic methyl" effect. nih.gov This small structural change can lead to enhanced potency and better selectivity for the target receptor. nih.gov
Furthermore, multicomponent reactions have been employed to generate diverse libraries of isoindolin-1-one derivatives. nih.gov This approach allows for the efficient synthesis of complex molecules with various substituents, providing a range of compounds for biological screening and the identification of structure-activity relationships. The literature also describes the synthesis of isoindoline derivatives linked to other heterocyclic systems, such as benzimidazoles, which have shown a wide array of biological activities including antimicrobial and anti-inflammatory effects.
Role as Pharmaceutical Intermediates and Building Blocks
The this compound scaffold and its close relatives are valuable intermediates in the synthesis of more complex pharmaceutical compounds. The isoindolin-1-one core is present in several approved drugs, underscoring its importance as a building block in drug discovery and development. preprints.orgmdpi.com
For example, Lenalidomide (B1683929), a derivative of thalidomide (B1683933) used in the treatment of multiple myeloma, contains the isoindolin-1-one core. preprints.orgmdpi.com The synthesis of such drugs often involves the construction of this key heterocyclic system. While this compound itself is a specific derivative, its structural features are representative of the broader class of isoindolinones used in pharmaceutical synthesis. Commercially, this compound is available and is noted for its utility as a building block in the creation of pharmaceuticals and agrochemicals. lookchem.com Its structure allows for the formation of more intricate molecular architectures designed to interact with specific biological targets. lookchem.com
The related compound, 2-methylisoindoline-1,3-dione, is also a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other functional materials. nbinno.com This highlights the general utility of N-methylated isoindoline scaffolds in the pharmaceutical industry.
Pharmacokinetic Aspects (e.g., Plasma Protein Binding, Metabolic Stability)
Plasma Protein Binding:
The interaction of drug molecules with plasma proteins, such as albumin and α1-acid glycoprotein, can significantly affect their distribution and availability to target tissues. nih.gov Studies on phthalimide (B116566) analogs, which share a similar core structure with isoindolinones, have shown that these compounds can bind to plasma proteins. nih.gov The strength of this interaction is influenced by the specific substituents on the phthalimide ring. nih.gov It is anticipated that this compound and its derivatives would also exhibit some degree of plasma protein binding.
Metabolic Stability:
Metabolic stability is a measure of how susceptible a compound is to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system in the liver. A study on more complex tryptophanol-derived isoindolinones investigated their metabolic stability in human liver microsomes (HLM). nih.gov The results indicated that these compounds are generally of low clearance. nih.gov The study also identified the primary sites of oxidative metabolism on the isoindolinone scaffold, providing a basis for structural modifications to improve metabolic stability. nih.gov For instance, the introduction of a bromine atom at a metabolically vulnerable position was shown to alter the metabolic profile. nih.gov
The table below summarizes the metabolic stability of two tryptophanol-derived isoindolinone compounds.
| Compound | Half-life (t1/2) in HLM (min) | Intrinsic Clearance (CLint) (mL min-1 Kg-1) | Classification |
| SLMP53-1 (6) | 138 | 3.67 | Low Clearance |
| SLMP53-2 (7) | 147 | 2.75 | Low Clearance |
Data from a study on the metabolism-guided optimization of tryptophanol-derived isoindolinone p53 activators. nih.gov
These findings suggest that the isoindolinone core can be a metabolically stable scaffold, and that strategic derivatization can be used to fine-tune its pharmacokinetic properties.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for exploring the chemical space around the 2-Methylisoindolin-1-one core. While numerous methods exist, future research will likely focus on strategies that offer greater control, diversity, and efficiency. One promising direction is the use of metal-catalyzed reactions, with catalysts based on palladium, cobalt, and rhodium having already shown utility in constructing the isoindolinone skeleton. researchgate.net Researchers are developing novel, high-yielding procedures for the one-step synthesis of isoindolin-1-ones that allow for the easy incorporation of a wide range of substituents. researchgate.net A highly stereoselective approach for creating non-racemic 3-substituted isoindolin-1-ones from a chiral template has also been described, demonstrating a path towards enantiomerically pure compounds. core.ac.uk
Development of New Biological Applications
The privileged isoindolinone structure is associated with a wide range of biological activities, and future research aims to expand its therapeutic potential. Current investigations have identified isoindolinone derivatives as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes, with some compounds showing superior activity compared to standard inhibitors. nih.gov Additionally, certain derivatives have demonstrated significant antioxidant and antimicrobial properties. nih.gov
In the realm of oncology, isoindolinones are being explored as anti-proliferative agents and inhibitors of the RAS family of proteins, which are implicated in numerous human cancers. google.comresearchgate.net Specifically, new isoindolinone-substituted indoles are being developed as potential treatments for oncological diseases. google.com Future research will focus on elucidating the structure-activity relationships (SAR) to optimize these activities and identify new molecular targets. The investigation into their potential for treating multifactorial diseases where multiple biological pathways are implicated is a significant area of emerging research. nih.gov
Advanced Computational Modeling and Machine Learning in Design
Computer-aided drug design (CADD) is becoming an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.govmdpi.com In the context of this compound, advanced computational modeling and machine learning (ML) are set to play a pivotal role. Structure-based drug design (SBDD) methods, such as molecular docking, can be used to predict the binding modes and affinities of novel isoindolinone derivatives to their biological targets. mdpi.comvalencelabs.com This allows for the rational design of more potent and selective inhibitors.
Ligand-based drug design (LBDD) approaches, including quantitative structure-activity relationship (QSAR) modeling and pharmacophore modeling, will be crucial when the 3D structure of the target is unknown. mdpi.comvalencelabs.com These methods use datasets of known active and inactive compounds to build predictive models that can screen large virtual libraries for new hits. mdpi.com The integration of machine learning and deep learning algorithms is enhancing the predictive power of these models, enabling more accurate predictions of bioactivity and pharmacokinetic properties (ADME/T). nih.govnih.gov The "delta machine learning" (Δ-ML) strategy, which uses ML to correct classical scoring functions in molecular docking, is one such advancement improving screening power. nih.gov
| Computational Approach | Application in this compound Design | Key Benefit |
| Molecular Docking | Predicting binding orientation and affinity to protein targets (e.g., enzymes, receptors). | Enables structure-based rational design of potent derivatives. mdpi.com |
| QSAR Modeling | Predicting the biological activity of new derivatives based on their physicochemical properties. | Facilitates virtual screening and lead optimization. mdpi.com |
| Pharmacophore Modeling | Identifying essential structural features required for biological activity. | Guides the design of novel scaffolds with desired interactions. mdpi.com |
| Machine Learning | Enhancing the accuracy of scoring functions and predicting ADME/T properties. | Improves hit identification and reduces late-stage attrition of drug candidates. nih.govvalencelabs.com |
Combination Therapies and Polypharmacology
The complexity of many diseases, such as cancer, often requires therapeutic strategies that modulate multiple biological targets simultaneously. nih.gov This has led to a growing interest in combination therapies and polypharmacology—the design of single molecules that act on multiple targets. nih.govmdpi.com The this compound scaffold is an ideal starting point for developing such multi-targeted agents.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry to reduce environmental impact. mdpi.com For isoindolinone synthesis, this involves developing methods that use less hazardous materials, reduce waste, and are more energy-efficient. rsc.org One promising green approach is the use of ultrasonic irradiation, which can accelerate reaction rates, improve yields, and allow for milder reaction conditions. nih.gov
Researchers are also exploring one-pot syntheses in aqueous media, eliminating the need for volatile and often toxic organic solvents. researchgate.net The development of mechanochemical syntheses, where reactions are induced by ball milling in the absence of bulk solvents, represents another important frontier. rsc.org This technique can reduce waste not only by avoiding solvent during the reaction but also by enabling one-pot, multi-step processes that bypass the need for purification of intermediates. rsc.org The use of recyclable catalysts and solvents further enhances the sustainability of these synthetic protocols. rsc.org
| Green Chemistry Approach | Application to Isoindolinone Synthesis | Environmental Benefit |
| Ultrasonic Irradiation | Accelerating reactions and improving yields. nih.gov | Reduced energy consumption and reaction times. |
| Aqueous Media Synthesis | Performing reactions in water instead of organic solvents. researchgate.net | Elimination of volatile organic compounds (VOCs). |
| Mechanochemistry | Conducting solvent-free or low-solvent reactions via ball milling. rsc.org | Drastic reduction in solvent waste. |
| Recyclable Catalysts | Using catalysts that can be recovered and reused over multiple cycles. rsc.org | Reduced waste and lower process costs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
